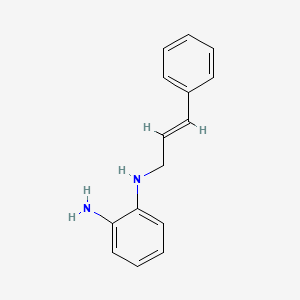amine CAS No. 1856076-88-4](/img/structure/B12347196.png)
[(1-methyl-1H-pyrazol-4-yl)methyl](2-morpholin-4-ylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methyl-1H-pyrazol-4-yl)methylamine is a complex organic compound that features both pyrazole and morpholine moieties The pyrazole ring is a five-membered heterocycle containing three carbon atoms and two nitrogen atoms, while the morpholine ring is a six-membered heterocycle containing four carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1-methyl-1H-pyrazole with a suitable alkylating agent to introduce the (2-morpholin-4-ylethyl)amine group. One common method involves the use of a nucleophilic substitution reaction where the pyrazole nitrogen attacks an electrophilic carbon in the alkylating agent, forming the desired product. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (1-methyl-1H-pyrazol-4-yl)methylamine may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and precise control over reaction conditions can lead to a more scalable and cost-effective production process.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-pyrazol-4-yl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or morpholine nitrogen acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated pyrazole or morpholine derivatives.
Scientific Research Applications
(1-methyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (1-methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1-methyl-1H-pyrazol-4-yl)methylamine can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring but may have different substituents, leading to variations in their chemical and biological properties.
Morpholine derivatives: These compounds contain the morpholine ring and can exhibit different reactivity and applications based on their substituents.
Imidazole derivatives: Similar to pyrazole, imidazole is a five-membered ring with two nitrogen atoms, but it has different electronic properties and reactivity.
The uniqueness of (1-methyl-1H-pyrazol-4-yl)methylamine lies in the combination of the pyrazole and morpholine rings, which can impart distinct chemical and biological properties not found in other compounds.
Properties
CAS No. |
1856076-88-4 |
|---|---|
Molecular Formula |
C11H21ClN4O |
Molecular Weight |
260.76 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-2-morpholin-4-ylethanamine;hydrochloride |
InChI |
InChI=1S/C11H20N4O.ClH/c1-14-10-11(9-13-14)8-12-2-3-15-4-6-16-7-5-15;/h9-10,12H,2-8H2,1H3;1H |
InChI Key |
ZJFZQCODFMSHIG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCCN2CCOCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,5S,8R,9S,10S,13S,14S,E)-17-hydrazono-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12347118.png)
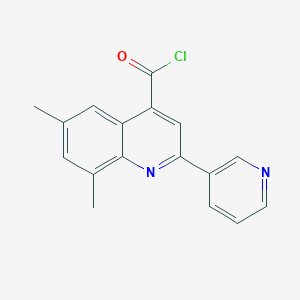
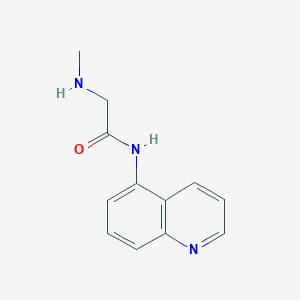

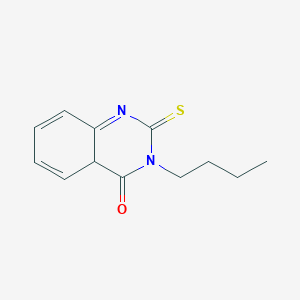
![Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl-](/img/structure/B12347144.png)


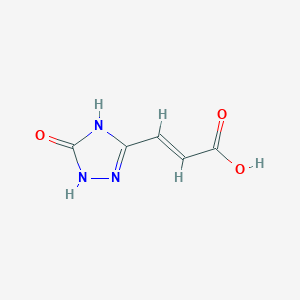

![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12347185.png)

![2-(4-aminophenyl)-N'-[(4-aminophenyl)acetyl]-N,N'-dimethylacetohydrazide](/img/structure/B12347193.png)
